molecular formula C11H15N3O3 B12931794 Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate

Cat. No.: B12931794
M. Wt: 237.25 g/mol
InChI Key: DCQLAORABLPIBU-VIFPVBQESA-N
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Description

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a complex organic compound with a unique structure that includes an oxetane ring and a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate typically involves multiple steps, starting with the preparation of oxetan-2-ylmethanamine. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide, followed by subsequent reactions with sulfonyl compounds, triethylamine, phthalimide, and amino group-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and safety risks. The process often involves large-scale reactions with optimized conditions to ensure high purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxetane ring and picolinate moiety make it a versatile compound for various scientific investigations .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-amino-6-[methyl-[(2S)-oxetan-2-yl]amino]pyridine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-14(9-5-6-17-9)10-7(12)3-4-8(13-10)11(15)16-2/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1

InChI Key

DCQLAORABLPIBU-VIFPVBQESA-N

Isomeric SMILES

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N

Canonical SMILES

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)N

Origin of Product

United States

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